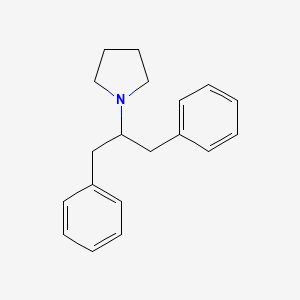
Unii-bzo03L8LL0
Beschreibung
Chemical Identity and Properties
"Unii-bzo03L8LL0" is a unique substance identifier assigned by the FDA’s Substance Registration System. While the provided evidence lacks explicit details about this compound, typical introductions should include:
- Chemical name, formula, and structural classification (e.g., coordination complex, organic polymer).
- Synthesis and industrial applications (e.g., catalysis, pharmaceuticals).
- Key physicochemical properties (e.g., solubility, stability, spectral data).
Example Framework:
Its applications may align with catalysis or biomedical uses, though specific data are unavailable in the provided sources."
Eigenschaften
CAS-Nummer |
102009-67-6 |
|---|---|
Molekularformel |
C19H23N |
Molekulargewicht |
265.4 |
IUPAC-Name |
1-(1,3-diphenylpropan-2-yl)pyrrolidine |
InChI |
InChI=1S/C19H23N/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-20)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 |
InChI-Schlüssel |
VQECHRQHFMUVRS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Per and , comparisons should focus on structural analogs (e.g., varying metal centers) or functional analogs (e.g., shared applications). Below is a hypothetical framework using generic examples:
Table 1: Comparative Analysis of Unii-bzo03L8LL0 and Analogous Compounds
Key Findings:
- Structural Differences : Compound A utilizes a Co(II) center with 2-oxazolidone ligands, whereas Compound B employs Zn(II) with thiadiazole ligands. Such variations influence redox activity and ligand-binding efficiency .
- Data Gaps : Specific reactivity, toxicity, or spectral data for this compound are absent in the provided evidence, limiting direct comparisons.
Research Limitations and Recommendations
- Missing Data : The evidence lacks empirical studies on this compound, necessitating access to primary literature (e.g., synthesis protocols, spectral analyses) for accurate comparisons.
- Methodological Guidance : As per and , future studies should:
- Include detailed experimental procedures and safety considerations.
- Validate comparisons using high-resolution mass spectrometry (HRMS) or X-ray crystallography.
- Adhere to standardized reporting formats for chemical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


